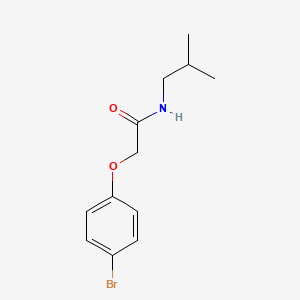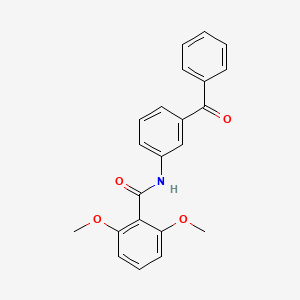
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide typically involves the reaction of 4-bromophenol with 2-bromoacetyl bromide to form 2-(4-bromophenoxy)acetyl bromide. This intermediate is then reacted with 2-methylpropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The acetamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Amines or alcohols, depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of bromophenoxy derivatives on biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, leading to changes in their activity. The acetamide moiety can also play a role in modulating the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-methylpropyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide
- 2-(4-iodophenoxy)-N-(2-methylpropyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can lead to different binding affinities and selectivities compared to its chloro, fluoro, and iodo analogs.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)7-14-12(15)8-16-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJABQACNHMOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(Furan-2-YL)formamido]-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B3912355.png)
![N'-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3912358.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3912361.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3912392.png)
![3-bromo-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3912397.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3912400.png)
![N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912404.png)
![3-({3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B3912408.png)
amino]methyl}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3912423.png)

![1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea](/img/structure/B3912435.png)
![3-phenyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B3912440.png)
![(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one](/img/structure/B3912446.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alaninate](/img/structure/B3912451.png)
